5-Tamra-dbco

Bioorthogonal chemistry Live-cell labeling Copper-free click chemistry

5-TAMRA-DBCO is the purified single 5-isomer that eliminates the positional heterogeneity of mixed 5(6)-TAMRA isomers, ensuring batch-to-batch consistency for quantitative fluorescence. Its compact molecular architecture (MW 688.77, no PEG spacer) is ideal when minimal linker length is critical. The DBCO moiety enables copper-free SPAAC, avoiding the cytotoxicity and biomolecule damage of CuAAC. Validated as a FRET acceptor for FAM, compatible with 532 nm and 555 nm laser lines, and proven in live-cell membrane labeling and flow cytometry.

Molecular Formula C43H36N4O5
Molecular Weight 688.8 g/mol
Cat. No. B15554344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tamra-dbco
Molecular FormulaC43H36N4O5
Molecular Weight688.8 g/mol
Structural Identifiers
InChIInChI=1S/C43H36N4O5/c1-45(2)31-16-19-35-38(24-31)51-39-25-32(46(3)4)17-20-36(39)43(35)34-18-15-29(23-33(34)42(50)52-43)41(49)44-22-21-40(48)47-26-30-11-6-5-9-27(30)13-14-28-10-7-8-12-37(28)47/h5-12,15-20,23-25H,21-22,26H2,1-4H3,(H,44,49)
InChIKeyHGSBENNUJHFKTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-TAMRA-DBCO Procurement Overview: A Single-Isomer DBCO-Based Fluorescent Click Labeling Reagent


5-TAMRA-DBCO (CAS 2071694-39-6) is a heterobifunctional fluorescent labeling reagent that combines a 5-carboxytetramethylrhodamine (5-TAMRA) fluorophore with a dibenzocyclooctyne (DBCO) reactive group via a direct covalent linkage . The compound exhibits excitation/emission maxima of approximately 541/567 nm and enables strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules under copper-free, physiological conditions [1]. As the purified 5-isomer, it eliminates the heterogeneity associated with mixed 5(6)-TAMRA isomers, ensuring batch-to-batch consistency for quantitative fluorescence applications .

Why Generic Substitution Fails for 5-TAMRA-DBCO: Critical Differences in Isomer Purity, Linker Architecture, and Catalyst Compatibility


Generic substitution fails for 5-TAMRA-DBCO across three critical dimensions. First, the compound exists as the purified 5-isomer, whereas lower-cost mixed-isomer preparations (5(6)-TAMRA) introduce positional heterogeneity that alters labeling stoichiometry and confounds quantitative comparisons across experiments . Second, the direct DBCO-TAMRA conjugate lacks a PEG spacer—unlike widely marketed alternatives such as TAMRA-PEG4-DBCO (CAS 1895849-41-8, MW ~936) [1]—producing a more compact molecular footprint (MW 688.77) that may be preferable when minimizing linker length is critical for proximity-dependent applications. Third, the DBCO moiety enables copper-free SPAAC, directly addressing the cytotoxicity and biomolecule damage associated with copper-catalyzed azide-alkyne cycloaddition (CuAAC) required for TAMRA-azide probes . These differences are non-interchangeable and materially impact experimental outcomes, as quantified below.

5-TAMRA-DBCO Quantitative Differentiation Evidence: Comparator-Based Performance Data


SPAAC Compatibility Eliminates Copper-Induced Cytotoxicity vs. TAMRA-Azide Probes

5-TAMRA-DBCO employs DBCO-mediated strain-promoted azide-alkyne cycloaddition (SPAAC), completely eliminating the copper catalyst requirement. In contrast, TAMRA-azide probes (e.g., TAMRA Azide, 5-isomer, CAS 1006592-61-5) are primarily designed for copper-catalyzed click reactions (CuAAC) and require Cu(I) for efficient conjugation [1]. Copper ions are documented to damage fluorescent proteins, quench quantum dot nanocrystals, inactivate certain enzymes, and compromise photoproteins such as R-phycoerythrin (RPE), while also inducing cytotoxicity that precludes live-cell surface staining applications .

Bioorthogonal chemistry Live-cell labeling Copper-free click chemistry

DBCO SPAAC Kinetics Outperform Alternative Cyclooctynes BCN and DIBO

The DBCO (dibenzocyclooctyne) moiety in 5-TAMRA-DBCO exhibits superior SPAAC kinetics compared to alternative cyclooctyne scaffolds. Literature reports second-order rate constants for DBCO-azide cycloadditions in the range of 0.1–1.0 M⁻¹s⁻¹ in physiological buffers . In direct comparison, the bicyclononyne (BCN) scaffold achieves approximately 0.14 M⁻¹s⁻¹, while dibenzocyclooctynol (DIBO) yields approximately 0.17 M⁻¹s⁻¹ under comparable conditions [1][2]. This represents a rate advantage of up to ~6–7× for DBCO over BCN and up to ~5× over DIBO, translating to faster labeling and potentially lower reagent consumption.

Click chemistry Bioconjugation kinetics Reaction rate optimization

Defined FRET Acceptor Role for FAM Donor Pairs vs. Alternative Rhodamines

5-TAMRA-DBCO is specifically validated as a FRET acceptor when paired with FAM (fluorescein) as the donor fluorophore [1]. The compound is documented as a direct replacement for DyLight 549 in FRET-based assays, leveraging its spectral overlap with FAM emission (~520 nm) and its own emission at ~567 nm . In contrast, alternative rhodamine-class dyes such as ROX (emission ~608 nm) and Texas Red (emission ~615 nm) exhibit insufficient spectral overlap with FAM to function effectively in the same FRET pairing, and may require alternative donor fluorophores (e.g., Cy3 or JOE) with correspondingly higher procurement and optimization costs.

FRET Fluorescence resonance energy transfer Molecular interaction studies

5-Isomer Specification Ensures Batch-to-Batch Stoichiometric Consistency

5-TAMRA-DBCO is supplied as the purified 5-isomer (confirmed by HPLC and NMR with ≥95% purity specifications across multiple vendors) [1]. In contrast, widely available mixed-isomer preparations (5(6)-TAMRA conjugates) contain positional isomers at the carboxyl substitution site, resulting in variable isomer ratios between batches . For labeling applications where precise fluorophore-to-biomolecule stoichiometry is critical—such as quantitative fluorescence calibration, FRET efficiency calculations, or single-molecule counting—isomer heterogeneity introduces uncontrolled variance in apparent labeling efficiency and fluorescence intensity, compromising cross-experiment comparability.

Quantitative fluorescence Reproducibility Assay standardization

5-TAMRA-DBCO Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Live-Cell Surface Labeling and In Vivo Tracking Studies Requiring Copper-Free Bioorthogonal Chemistry

5-TAMRA-DBCO is optimally deployed in live-cell membrane labeling and in vivo tracking applications where copper catalyst toxicity would otherwise compromise cell viability or physiological integrity. The copper-free SPAAC mechanism enables specific conjugation to azide-modified cell-surface glycans, metabolically incorporated unnatural sugars (e.g., Ac₄ManNAz), or genetically encoded azide-bearing amino acids without inducing copper-associated cytotoxicity . In a 2024 study, 5-TAMRA-DBCO was successfully used in SPAAC reactions to conjugate TAMRA to Hoechst-azide derivatives, producing Hoe-TAMRA conjugates that enabled dual organelle visualization (nucleus and mitochondria) in living cells .

FRET-Based Protein Interaction and Conformational Change Assays with FAM Donor

For FRET assays employing FAM (fluorescein) as the donor fluorophore, 5-TAMRA-DBCO serves as a validated and directly compatible acceptor dye . This pairing leverages the established spectral overlap between FAM emission (~520 nm) and TAMRA absorption (~541 nm), generating a reliable FRET signal without requiring alternative donor-acceptor optimization. The compound can replace DyLight 549 in established FRET protocols, supporting protein-protein interaction studies, protease activity assays, and nucleic acid conformational sensing .

Fluorescence Microscopy and Flow Cytometry with 532/555 nm Laser Lines

5-TAMRA-DBCO is optimally excited by the 532 nm green laser line (common in flow cytometers) and the 546 nm spectral line from mercury-arc lamps (common in fluorescence microscopes) . Its excitation/emission maxima (541/567 nm) align precisely with standard flow cytometry laser configurations (532, 555, or 568 nm), enabling high-sensitivity detection of azide-labeled biomolecules without requiring specialized equipment modifications [3]. The documented use of 5-TAMRA-DBCO in flow cytometry includes concentration-dependent labeling studies where fluorescence signal increased with DBCO concentration from 5 μM to 30 μM, demonstrating quantifiable dose-response utility [4].

Oligonucleotide Labeling and Automated DNA Sequencing Workflows

5-TAMRA-DBCO is suitable for copper-free labeling of azide-modified oligonucleotides, supporting applications in automated DNA sequencing and nucleic acid detection . The TAMRA fluorophore is widely established in oligonucleotide labeling workflows, and the DBCO moiety enables efficient, catalyst-free conjugation to azide-functionalized DNA or RNA without the copper contamination that can degrade nucleic acid integrity or interfere with downstream enzymatic steps. The compact molecular architecture (MW 688.77, no PEG spacer) provides a minimal linker footprint that may be advantageous when proximity to the oligonucleotide backbone is required .

Technical Documentation Hub

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